molecular formula C17H24N4O4 B5297870 N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide

N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide

Cat. No. B5297870
M. Wt: 348.4 g/mol
InChI Key: WCPFGRZTMUSGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide, also known as MBO-PMTA, is a small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins. PRMT5 is involved in a variety of cellular processes, including gene expression, RNA splicing, and DNA damage response. MBO-PMTA has been shown to inhibit PRMT5 activity in vitro and in vivo, making it a potential tool for studying the role of PRMT5 in these processes.

Mechanism of Action

N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide inhibits PRMT5 activity by binding to the substrate-binding site of PRMT5. This prevents the binding of the substrate and subsequent methylation of arginine residues on histones and other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide are primarily related to its inhibition of PRMT5 activity. This can lead to alterations in gene expression, RNA splicing, and DNA damage response. Inhibition of PRMT5 activity has also been shown to have anti-tumor effects in preclinical models, making N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide a potential therapeutic agent for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide in lab experiments is its specificity for PRMT5. This allows for the selective inhibition of PRMT5 activity without affecting other arginine methyltransferases. However, one limitation of using N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide is its relatively low potency compared to other PRMT5 inhibitors. This can make it difficult to achieve complete inhibition of PRMT5 activity in some experiments.

Future Directions

There are several future directions for the use of N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide in scientific research. One direction is the development of more potent PRMT5 inhibitors based on the structure of N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide. Another direction is the investigation of the role of PRMT5 in other cellular processes, such as chromatin remodeling and protein translation. Finally, the therapeutic potential of N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide and other PRMT5 inhibitors in cancer treatment should be further explored.

Synthesis Methods

N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the coupling of N-Boc-beta-alanine with N-(tert-butoxycarbonyl)-L-lysine methyl ester, followed by deprotection and coupling with N-(2-methoxybenzyl)-3-oxo-2-piperazinecarboxylic acid. The final step involves deprotection of the tert-butoxycarbonyl group to yield N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide.

Scientific Research Applications

N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide has been used in a variety of scientific research applications to study the role of PRMT5 in cellular processes. For example, N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide has been used to investigate the role of PRMT5 in the DNA damage response, showing that inhibition of PRMT5 activity can sensitize cancer cells to DNA-damaging agents. N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide has also been used to study the role of PRMT5 in RNA splicing, showing that inhibition of PRMT5 activity can alter alternative splicing patterns.

properties

IUPAC Name

3-[[2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-25-14-5-3-2-4-12(14)11-21-9-8-20-17(24)13(21)10-16(23)19-7-6-15(18)22/h2-5,13H,6-11H2,1H3,(H2,18,22)(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPFGRZTMUSGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide

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